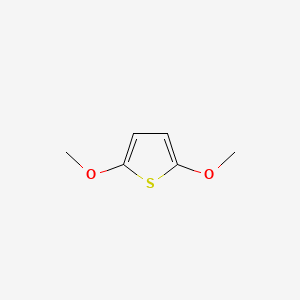

2,5-Dimethoxythiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUDKWOQNIYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207101 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58386-20-2 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethoxythiophene

Regioselective Synthesis Strategies

Synthesis from Halogenated Thiophene (B33073) Precursors

The most common and direct route to 2,5-dimethoxythiophene involves the nucleophilic substitution of halogens in 2,5-dihalothiophenes with a methoxide (B1231860) source. This approach benefits from the high reactivity of the α-positions (C2 and C5) of the thiophene ring. iust.ac.ir

The reaction typically employs 2,5-dibromothiophene (B18171) or 2,5-dichlorothiophene (B70043) as the starting material. Halogenation of thiophene itself is a facile process, often occurring rapidly even at low temperatures, and can be controlled to produce the 2,5-dihalo derivatives cleanly. iust.ac.ir

The subsequent dimethoxylation is often achieved through a copper-catalyzed process, akin to the Ullmann condensation, where a copper catalyst facilitates the coupling of the aryl halide with an alcohol or alkoxide. byjus.comwikipedia.org The reaction is typically carried out by heating the dihalothiophene with sodium methoxide in a suitable solvent, often in the presence of a copper(I) or copper(II) salt as a catalyst. organic-chemistry.orgorganic-chemistry.org

Key Reaction Components:

Substrate: 2,5-dibromothiophene or 2,5-dichlorothiophene.

Methoxide Source: Sodium methoxide (NaOMe) is commonly used.

Catalyst: Copper salts such as CuI, CuBr, or Cu(OTf)₂ are effective. organic-chemistry.orgnih.gov Ligands like 2,2'-bipyridine (B1663995) can be used to boost catalyst efficiency. researchgate.net

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed. organic-chemistry.orggoogle.com

The mechanism is believed to involve the formation of an organocopper intermediate, followed by nucleophilic attack of the methoxide ion. wikipedia.orgorganic-chemistry.org Palladium-catalyzed methods, while common for C-C bond formation, can also be adapted for C-O bond formation, but copper catalysis remains a cost-effective and efficient alternative for methoxylation. organic-chemistry.orgnih.gov

Table 1: Comparison of Halogenated Precursors for Synthesis

| Precursor | Reactivity | Catalyst System (Example) | Conditions (Example) | Reference |

|---|---|---|---|---|

| 2,5-Dibromothiophene | Higher | CuBr / BHMPO | Cs₂CO₃, NMP | organic-chemistry.org |

| 2,5-Dichlorothiophene | Lower | CuCl₂ / 2,2'-bipyridine | NaOMe, MeOH | researchgate.net |

| 2,5-Diiodothiophene | Highest | CuI | High Temperature | byjus.comwikipedia.org |

Alternative Synthetic Routes and Their Mechanistic Considerations

While the use of halogenated precursors is dominant, alternative strategies have been explored, often starting from more functionalized thiophene rings or building the ring itself.

One potential alternative involves starting from 3,4-dimethoxythiophene (B1306923) and subsequently functionalizing the 2 and 5 positions. However, the initial synthesis of 3,4-dimethoxythiophene itself can be a multi-step process. chemicalbook.com

Another conceptual approach could involve the direct C-H activation and methoxylation of thiophene. While methods for palladium-catalyzed C-H bromination followed by copper-catalyzed methoxylation have been developed for other aromatic systems like azobenzenes, their application to thiophene for direct dimethoxylation at the 2,5-positions would require significant optimization to control regioselectivity and prevent over-reaction, given the high reactivity of thiophene's C-H bonds. iust.ac.irnih.gov

Mechanistically, these alternative routes present challenges in controlling the regioselectivity. Direct functionalization of an unsubstituted thiophene ring with methoxy (B1213986) groups is difficult due to the preference for electrophilic substitution to occur at the 2- and 5-positions simultaneously, leading to a mixture of products and polymerization. iust.ac.ir Therefore, routes that install the methoxy groups onto a pre-functionalized or pre-halogenated thiophene core remain the most reliable for achieving the desired 2,5-disubstituted product.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts, such as mono-methoxylated thiophenes or polymeric materials.

Key parameters for optimization include:

Catalyst and Ligand Choice: The choice of copper catalyst and, if applicable, a supporting ligand can significantly impact reaction rates and yields. Ligand-boosted catalysis can allow for milder reaction conditions and air-tolerant procedures. researchgate.net For instance, the use of an oxalamide ligand (BHMPO) with CuBr has been shown to be effective for the methoxylation of various aryl bromides. organic-chemistry.org

Solvent and Temperature: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar aprotic solvents are generally preferred. organic-chemistry.orggoogle.com The reaction temperature is a critical factor; while higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. Optimal temperatures must be determined empirically for each specific catalytic system. organic-chemistry.org

Base and Reagent Stoichiometry: The choice and amount of base (e.g., Cs₂CO₃, K₂CO₃, NaOMe) can influence the reaction's efficiency. organic-chemistry.orgresearchgate.net Careful control of the stoichiometry of the methoxide source is necessary to ensure complete disubstitution without promoting unwanted side reactions.

Reaction Time: Monitoring the reaction progress, for example by gas chromatography (GC), allows for the determination of the optimal reaction time to maximize product formation and prevent degradation. researchgate.net

Purification Method: Post-synthesis purification, typically involving column chromatography or distillation, is essential to isolate this compound from unreacted starting materials, the catalyst, and any byproducts.

Table 2: Illustrative Optimization Parameters for Copper-Catalyzed Methoxylation

| Parameter | Variation | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst Loading | 1 mol% vs 5 mol% | Lower loading may be sufficient with an efficient ligand, reducing cost and contamination. Higher loading may be needed for less reactive substrates. | researchgate.netresearchgate.net |

| Ligand | With vs. Without | Ligands can accelerate the reaction, allowing for lower temperatures and improved functional group tolerance. | organic-chemistry.orgresearchgate.net |

| Temperature | 90 °C vs 120 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. Optimal temperature balances rate and selectivity. | nih.govd-nb.info |

| Solvent | DMF vs. Toluene | Polar aprotic solvents like DMF often lead to better results in copper-catalyzed nucleophilic substitutions compared to non-polar solvents. | google.comd-nb.info |

By systematically optimizing these parameters, the synthesis of this compound can be rendered more efficient, scalable, and cost-effective, facilitating its use in advanced applications.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethoxythiophene

Electrophilic Substitution Reactions and Pathways

The methoxy (B1213986) groups in 2,5-dimethoxythiophene are powerful activating groups, directing electrophilic attack to the vacant 3- and 4-positions of the thiophene (B33073) ring. The parent thiophene molecule is already known to be highly susceptible to electrophilic substitution, reacting much faster than benzene. wikipedia.org The addition of two methoxy groups further enhances this reactivity.

However, the high electron density that facilitates electrophilic substitution also makes the compound sensitive to acidic conditions. Strong mineral acids can lead to protonation and subsequent ring-opening, which competes with and can sometimes prevent successful substitution. rsc.org Therefore, electrophilic substitution reactions must be carried out under carefully controlled, often mild, conditions to favor substitution over degradation. While specific electrophilic substitutions are documented, the overarching theme is a balance between the high activation provided by the methoxy groups and the inherent instability of the ring under strongly acidic electrophilic conditions. rsc.org

Nucleophilic Reactivity and Ring-Opening Processes

While the electron-rich nature of this compound makes it a prime candidate for electrophilic attack, it can also undergo nucleophilic reactions under specific catalytic conditions, a pathway not typically observed in electron-rich aromatics.

Nucleophilic Aromatic Substitution (SNAr): In a notable departure from classical SNAr reactions that require electron-withdrawing groups, this compound can participate in indium-catalyzed cross-coupling with nucleophiles like indoles and pyrroles. researchgate.net In this unique transformation, the electron-donating methoxy group functions as the leaving group. orgsyn.orgorgsyn.org The reaction is notable for its ability to couple two electron-rich heterocyclic systems. Due to the high electron density of the this compound ring, these reactions can proceed under remarkably mild conditions, even at room temperature. orgsyn.orgorgsyn.org Depending on the reaction stoichiometry, either single or double substitution of the methoxy groups can be achieved. researchgate.net

Ring-Opening Processes: The thiophene ring in this compound is prone to cleavage under attack by certain nucleophiles or in the presence of strong acid. rsc.org Organolithium reagents, for instance, can induce ring-opening through nucleophilic attack on the sulfur atom. thieme-connect.com This reaction leads to the decomposition of the heterocyclic structure and the formation of acyclic sulfide (B99878) derivatives. rsc.orgthieme-connect.com

| Reagent Type | Specific Reagent | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| Heteroaryl Nucleophile | Indoles, Pyrroles (with In(OTf)₃ catalyst) | Nucleophilic Aromatic Substitution (SNAr) | Methoxy group acts as a leaving group; reaction occurs at room temperature. | researchgate.netorgsyn.orgorgsyn.org |

| Organolithium Reagent | Butyllithium, Phenyllithium | Nucleophilic Ring-Opening | Attack occurs at the sulfur atom, leading to ring scission and decomposition. | rsc.orgthieme-connect.com |

| Acid | Mineral Acid | Acid-Catalyzed Ring-Opening | The compound is susceptible to ring cleavage under strong acid conditions. | rsc.org |

Cycloaddition Reactions and Adduct Formation

The parent thiophene ring is generally considered an unreactive diene in Diels-Alder reactions due to its aromatic character. researchgate.net However, the electron-rich this compound derivative exhibits significantly enhanced diene reactivity and readily participates in [4+2] cycloaddition reactions. mdpi.comresearchgate.netrsc.org

A well-documented example is its reaction with maleic anhydride (B1165640). rsc.org The reaction proceeds through an initial Diels-Alder adduct. This primary adduct is often unstable under the reaction conditions (e.g., in boiling xylene) and undergoes spontaneous extrusion of sulfur to form a cyclohexadiene derivative. This newly formed diene can then react with a second molecule of maleic anhydride in another Diels-Alder reaction to yield a stable bis-adduct. rsc.org This cascade of cycloaddition followed by sulfur extrusion and a subsequent cycloaddition highlights the compound's utility as a synthon for complex carbocyclic structures.

| Step | Reactants | Process | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | This compound + Maleic Anhydride | [4+2] Cycloaddition | Initial Bicyclic Adduct | rsc.org |

| 2 | Initial Bicyclic Adduct | Sulfur Extrusion | Substituted Cyclohexadiene | rsc.org |

| 3 | Substituted Cyclohexadiene + Maleic Anhydride | [4+2] Cycloaddition | Final Bis-adduct | rsc.org |

Polymerization and Copolymerization of 2,5 Dimethoxythiophene and Its Derivatives

Electrochemical Polymerization Techniques

Electrochemical polymerization is a versatile method for synthesizing conductive polymer films directly onto an electrode surface. This technique allows for precise control over film thickness, morphology, and properties by manipulating electrical parameters and solution composition. The process involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that subsequently couple to form the polymer chain.

Potentiostatic and galvanostatic methods are two primary electrochemical techniques used for polymer synthesis. In potentiostatic polymerization, a constant potential is applied to the working electrode, while in the galvanostatic method, a constant current is maintained.

Potentiostatic Polymerization: This technique involves applying a fixed potential sufficient to oxidize the monomer. For instance, poly(2,5-dimethoxyaniline) (PDMA), an analogue of poly(2,5-dimethoxythiophene), has been synthesized by applying a constant potential of 1.2 V in an oxalic acid solution. scielo.brscielo.br The thickness and properties of the resulting polymer film can be tuned by adjusting the applied potential and the duration of the polymerization. bohrium.com For example, in the synthesis of poly(3-methylpyrrole)/poly(3,4-ethylenedioxythiophene) composite coatings, potentials of 1.0 V, 1.2 V, and 1.4 V have been utilized. mdpi.com

Galvanostatic Polymerization: This method controls the rate of polymer growth by maintaining a constant current. It is considered a simple and practical approach where the film thickness can be controlled by the polymerization time. scribd.com For the polymerization of 3,4-ethylenedioxythiophene (B145204) (PEDOT) around neural cells, galvanostatic currents in the range of 0.5-10 µA/mm² were applied. nih.gov The choice of current density is crucial to prevent an excessive increase in resistance at the electrode surface, which could interfere with the polymerization process. scribd.com For instance, in the galvanostatic electropolymerization on aluminum, a current density threshold of 5 mA/cm² was found necessary for good film formation. bohrium.com

| Technique | Monomer/System | Applied Parameter | Electrolyte/Medium | Reference |

|---|---|---|---|---|

| Potentiostatic | 2,5-Dimethoxyaniline (B66101) | 1.2 V | Oxalic Acid | scielo.brscielo.br |

| Potentiostatic | 3-Methylpyrrole/EDOT | 1.0 V, 1.2 V, 1.4 V | Oxalic Acid, SDS | mdpi.com |

| Galvanostatic | EDOT | 0.5-10 µA/mm² | Phosphate Buffered Saline, PSS | nih.gov |

| Galvanostatic | Diphenylamine | 5 mA/cm² | Hydro-organic medium | bohrium.com |

Cyclic voltammetry (CV) is a powerful potentiodynamic technique used for both the synthesis and characterization of electroactive polymer films. electrochemsci.org During electropolymerization via CV, the potential is swept repeatedly between defined limits. The mechanism for the electrochemical polymerization of an analogue like 2,5-dimethoxyaniline involves the initial oxidation of the monomer to form radical cations, followed by dimerization and subsequent chain growth. scielo.br

The growth of the polymer film is typically observed by an increase in the peak currents in successive CV cycles. rsc.orgajol.info This increasing current indicates the deposition of a conductive and electroactive polymer onto the electrode surface. scielo.br For example, the electropolymerization of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine was conducted by scanning the potential between 0 and 1.4 V, with the resulting polymer film exhibiting characteristic redox peaks that grew with each scan. electrochemsci.org Similarly, the CV of poly(2,5-dimethoxyaniline) films shows that the current intensity gradually increases over multiple cycles, confirming the deposition and growth of the polymer. researchgate.net The shape and position of the redox peaks in the voltammogram provide information about the electrochemical properties of the polymer. rsc.org

| Monomer System | Potential Range (V vs. Ag/AgCl) | Scan Rate | Key Observation | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxyaniline | -0.5 to +0.5 V | 20 mV/s | Increase of peak current with number of cycles. | scielo.brscielo.br |

| 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine | 0 to 1.4 V | 50 mV/s | Growth of polymer film with two oxidation peaks. | electrochemsci.org |

| 3-(2',5'-diheptyloxyphenyl)thiophene | 0.4 to 1.2 V | 10 mV/s | Monomer oxidation increases from cycle to cycle. | ajol.info |

The properties of the synthesized polymer are highly dependent on the polymerization conditions, including the choice of solvent, supporting electrolyte, and the applied potential. scielo.br

Electrolyte Systems: The nature of the electrolyte, including the solvent and the counter-ions from the salt, has a pronounced effect on the electropolymerization process and the final properties of the polymer film. rsc.org A systematic study on poly(3,4-ethylenedioxythiophene) (PEDOT) showed that varying the supporting electrolyte salt (e.g., LiClO₄, TBAPF₆) directly influences the conductivity, morphology, and stability of the resulting polymer. electrochemsci.org For poly(2,5-dimethoxyaniline), the type of acid electrolyte used (e.g., oxalic acid, hydrochloric acid, nitric acid) significantly affects the film's morphology, which can range from porous microfibers to granular aggregates. scielo.brresearchgate.net The size of the counter-ion can also play a role; larger anions may inhibit polymer oxidation, leading to broader oxidation peaks in the cyclic voltammograms. scielo.brscielo.br

Applied Potential: The applied potential during potentiostatic synthesis or the potential window in cyclic voltammetry is a critical parameter. scielo.br The potential must be sufficient to initiate monomer oxidation. ajol.info Studies on PEDOT have shown that the optimal electropolymerization potential varies depending on the salt used as the supporting electrolyte. electrochemsci.org Furthermore, the response time of electrochromic films made from poly(2,5-dimethoxyaniline) can be controlled by the applied potential, with faster switching times observed at higher potentials. scielo.brscielo.br For example, a minimum response time of less than 2 seconds was achieved at an applied potential of 1.6 V in a sulfuric acid electrolyte. scielo.brscielo.br

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization is a common and scalable method for producing bulk quantities of conductive polymers. This approach involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

A variety of oxidizing agents can be employed for the chemical synthesis of polythiophenes. Ferric chloride (FeCl₃) is one of the most widely used oxidants due to its effectiveness and low cost. nih.govresearchgate.net The polymerization of thiophene derivatives is typically carried out by adding a solution of the oxidizing agent to a solution of the monomer. nih.govresearchgate.net

For instance, the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene, a derivative containing dimethoxy substituents, was successfully performed using FeCl₃. nih.govmdpi.com In this study, various ratios of oxidant to monomer were investigated to understand their effect on the resulting polymer's properties. nih.govmdpi.com The amount of oxidant can influence the oxidation degree, electrochemical activity, and conductivity of the final polymer. mdpi.com Other oxidizing agents, such as ammonium (B1175870) persulfate (APS), have also been used, sometimes in combination with FeCl₃ as a binary oxidant system for the synthesis of poly(2,5-dimethoxyaniline). researchgate.net A novel method for synthesizing PEDOT films involves the sequential solution deposition of V₂O₅ as the oxidant followed by the monomer. bohrium.com

| Monomer | Oxidizing Agent | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 3-Hexylthiophene | FeCl₃ | Chlorobenzene/Acetonitrile | Standard addition method. | nih.gov |

| 3',4'-Dimethoxy-2,2':5',2"-terthiophene | FeCl₃ | Solid-State | Investigated various oxidant/monomer ratios. | nih.govmdpi.com |

| Thiophene Derivatives (BT, EDOT, DDT) | FeCl₃ | CHCl₃ | In situ graft polymerization from carbon nanotubes. | researchgate.net |

| 2,5-Dimethoxyaniline | FeCl₃ / Ammonium Persulfate (APS) | Not specified | Used as a binary oxidant system. | researchgate.net |

| EDOT | V₂O₅ | Not specified (Solution) | Sequential solution polymerization. | bohrium.com |

The generally accepted mechanism for the chemical oxidative polymerization of thiophene and its derivatives involves the formation of radical cations from the monomer upon interaction with the oxidizing agent. researchgate.net These radical cations then couple, typically at the 2- and 5-positions, to form dimers, which are subsequently re-oxidized and coupled with other radical cations or oligomers to propagate the polymer chain.

Kinetic studies provide insight into the rate and control of the polymerization process. In some systems, such as the Grignard metathesis (GRIM) polymerization of 2,5-dibromo-3-hexylthiophene, pseudo-first-order kinetics and linear molecular weight growth have been observed, suggesting a quasi-living polymerization mechanism. dau.edu For the chemical oxidative polymerization of thiophene with FeCl₃, the kinetics have been studied in solvents like chloroform (B151607) and acetonitrile. nih.gov The reaction conditions, including monomer and oxidant concentration, temperature, and solvent, can significantly influence the polymerization rate and the molecular weight of the resulting polymer. nih.govdau.edu

Solid-State Polymerization Methodologies

The reactivity in SSP is also influenced by the nature of the substituents on the thiophene ring. For example, the polymerization of 2,5-diiodo-3,4-ethylenedioxythiophene requires significantly higher temperatures compared to its dibromo counterpart. magtech.com.cn In contrast, 2,5-dichloro-3,4-ethylenedioxythiophene does not readily undergo SSP under similar conditions, highlighting the critical role of the leaving group and intermolecular interactions.

A study on the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) provides further insight. mdpi.com In this case, an oxidant such as iron (III) chloride (FeCl₃) is ground together with the monomer at room temperature. mdpi.com The polymerization proceeds via an oxidative coupling mechanism. However, the resulting poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) did not exhibit higher crystallinity, thermal stability, or conductivity compared to its ethylenedioxy-substituted analogue, suggesting that the free methoxy (B1213986) groups may lead to increased interchain spacing and a more amorphous structure. mdpi.comresearchgate.net

| Monomer | Polymerization Method | Conditions | Resulting Polymer | Key Findings | Reference |

| 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Spontaneous SSP | Gentle heating (50-80°C) or prolonged storage | Bromine-doped poly(3,4-ethylenedioxythiophene) (PEDOT) | SSP is facilitated by short intermolecular Br-Br distances in the crystal. | magtech.com.cn |

| 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) | Solid-state oxidative polymerization | Grinding with FeCl₃ at room temperature | Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)) | The dimethoxy-substituted polymer was found to be more amorphous than its ethylenedioxy counterpart. | mdpi.com |

| 2,5-dibromo-3,4-ethylenedithiathiophene (DBEDTT) | Solid-state polymerization | Heating in the solid state | Bromine-doped poly(3,4-ethylenedithiathiophene) (PEDTT) | The resulting polymer was insoluble and retained partial crystal structure of the monomer. | researchgate.net |

Synthesis of Copolymers Incorporating this compound Moieties

Copolymerization is a versatile strategy to fine-tune the optical and electrochemical properties of conjugated polymers. researchgate.net By incorporating different monomer units into a single polymer chain, materials with tailored band gaps, solubility, and processability can be achieved. Several methods are employed for the synthesis of copolymers containing thiophene derivatives, which are applicable to the incorporation of this compound moieties.

Stille Cross-Coupling Polymerization: This is a powerful and widely used method for forming carbon-carbon bonds in the synthesis of conjugated polymers. researchgate.netjk-sci.com The reaction typically involves the palladium-catalyzed coupling of an organostannane (containing a trimethylstannyl or tributylstannyl group) with an organohalide (commonly a bromo- or iodo-substituted aromatic compound). jk-sci.comorgsyn.org To synthesize a copolymer incorporating this compound, one could react a dibromo-substituted comonomer with 2,5-bis(trimethylstannyl)-3,4-dimethoxythiophene, or conversely, react 2,5-dibromo-3,4-dimethoxythiophene (B12296275) with a distannylated comonomer. The properties of the resulting copolymer can be systematically tuned by varying the comonomer and the feed ratio of the monomers. researchgate.netmdpi.com For instance, donor-acceptor (D-A) type copolymers have been successfully synthesized by reacting donor units like propylenedioxythiophene with acceptor units such as difluorobenzotriazole, yielding polymers with specific electrochromic properties. mdpi.com

Electrochemical Copolymerization: This technique involves the simultaneous electropolymerization of two or more different monomers from a solution onto an electrode surface. researchgate.netrsc.org The composition and properties of the resulting copolymer film are influenced by the feed ratio of the monomers, their oxidation potentials, and the polymerization conditions (e.g., solvent, electrolyte, applied potential). researchgate.netresearchgate.net For example, copolymers of thiophene and 3,4-ethylenedioxythiophene (EDOT) have been synthesized electrochemically, demonstrating that the properties of the copolymer are intermediate between those of the respective homopolymers. metu.edu.tr This method allows for the direct deposition of the copolymer film onto a conductive substrate, which is advantageous for device fabrication. winona.edu The incorporation of this compound into a copolymer via this method would depend on its oxidation potential relative to the comonomer.

Other Polycondensation Methods: Chemical oxidative polymerization using oxidants like iron (III) chloride is another common approach. tandfonline.com Additionally, polycondensation reactions, such as those using a phosphorous oxychloride catalyst, have been reported for the synthesis of copolymers from thiophene and other aromatic compounds like 4-hydroxy benzaldehyde. bhu.ac.in These methods offer alternative routes to producing bulk quantities of copolymer powders.

| Copolymerization Method | Key Features | Example Comonomers for Thiophene Derivatives | Potential for this compound Incorporation | Reference |

| Stille Cross-Coupling | Palladium-catalyzed reaction between an organostannane and an organohalide. Offers good control over polymer structure. | 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] researchgate.netCurrent time information in Bangalore, IN.dioxepine and 2,5-Bis(trimethylstannanyl)thiophene. | High, by using either 2,5-dibromo-3,4-dimethoxythiophene or a stannylated derivative as one of the monomers. | researchgate.netjk-sci.commdpi.com |

| Electrochemical Copolymerization | Simultaneous electropolymerization of monomers onto an electrode. Allows for direct film deposition. | 7,9-dithiophene-2yl-8H-cyclopenta[a]acenaphthalene-8-one and 3-hexylthiophene. | Feasible, dependent on the relative oxidation potentials of this compound and the comonomer. | researchgate.netrsc.org |

| Chemical Oxidative Polymerization | Uses an oxidizing agent like FeCl₃ to induce polymerization. | Thiophene and 3,4-ethylenedioxythiophene (EDOT). | Possible, though control over copolymer structure can be less precise than with cross-coupling methods. | tandfonline.com |

| Polycondensation | Direct reaction between two different monomers, sometimes with a catalyst. | Thiophene and 4-hydroxy benzaldehyde. | Can be explored with suitable functionalization of this compound and a comonomer. | bhu.ac.in |

Advanced Spectroscopic Characterization of 2,5 Dimethoxythiophene and Its Polymeric Forms

Photoelectron Spectroscopy for Electronic Structure Elucidation

Valence band spectra, typically obtained using UPS, reveal the energy distribution of the molecular orbitals involved in chemical bonding. For thiophene (B33073) and its derivatives, the upper valence band is primarily composed of π-orbitals. The introduction of electron-donating methoxy (B1213986) groups at the 2 and 5 positions is expected to raise the energy of these orbitals, thereby lowering the ionization potential compared to unsubstituted thiophene.

Core level spectra, obtained via XPS, provide information about the elemental composition and the chemical environment of atoms within the molecule. For 2,5-dimethoxythiophene, the C 1s, O 1s, and S 2p core levels are of particular interest. The binding energies of these core levels are sensitive to the local chemical environment. For instance, the C 1s spectrum is expected to show distinct peaks for the thiophene ring carbons and the methoxy group carbons. Similarly, the S 2p core level spectrum provides a signature for the sulfur atom in the thiophene ring.

In the case of poly(this compound), XPS can be used to monitor changes in the core level spectra upon doping. The binding energies of the core level electrons can shift due to the removal of electrons from the polymer backbone during oxidative doping, providing information on the charge distribution in the doped state.

The ionization energy, the minimum energy required to remove an electron from a molecule, is a key parameter determined from photoelectron spectroscopy. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the ionization energies of molecules like this compound. Computational studies on the closely related 2-methoxythiophene molecule have shown that the highest occupied molecular orbital (HOMO) energy is significantly influenced by the methoxy substituent.

The methoxy groups in this compound act as electron-donating groups, leading to a destabilization (increase in energy) of the π-orbitals of the thiophene ring. This destabilization results in a lower first ionization potential compared to unsubstituted thiophene. The analysis of the ionization energies of a series of substituted thiophenes reveals a clear trend where electron-donating substituents lower the ionization potential, while electron-withdrawing groups increase it.

A theoretical study on 2-methoxythiophene calculated the ionization potential to be approximately 5.91 eV. Given the presence of a second methoxy group in the this compound, a further decrease in the ionization potential can be anticipated.

Table 1: Calculated Electronic Properties of 2-Methoxythiophene (as a proxy for this compound)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.91 |

| LUMO Energy | -0.33 |

| Energy Gap | 5.58 |

| Ionization Potential | 5.91 |

Note: Data is based on theoretical calculations for 2-methoxythiophene and serves as an estimation for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Structural Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and is a powerful tool for identifying functional groups and determining molecular structure and conformation.

The FTIR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes associated with the thiophene ring and the methoxy substituents. Theoretical calculations on 2-methoxythiophene provide a basis for assigning these modes.

Key vibrational modes for this compound would include:

C-H stretching vibrations of the thiophene ring and the methoxy groups, typically observed in the 2800-3100 cm⁻¹ region.

C=C stretching vibrations of the thiophene ring, which are strong in the Raman spectrum and are sensitive to the electronic structure. These are expected in the 1300-1550 cm⁻¹ range.

C-S stretching vibrations of the thiophene ring, which are characteristic of thiophene and its derivatives, usually appearing in the 600-800 cm⁻¹ region.

C-O stretching vibrations of the methoxy groups, expected to be strong in the IR spectrum, typically found in the 1000-1300 cm⁻¹ range.

Ring breathing and deformation modes of the thiophene ring at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for Methoxy-Substituted Thiophenes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 - 3120 |

| Aliphatic C-H Stretch (Methoxy) | 2840 - 3000 |

| Thiophene Ring C=C Stretch | 1350 - 1530 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-O-C Symmetric Stretch | 1020 - 1060 |

Note: These are general ranges based on theoretical calculations and data from related compounds.

Vibrational spectroscopy is particularly useful for monitoring the structural changes that occur in poly(this compound) during electrochemical doping and redox processes. utwente.nlacs.org Upon oxidative doping, the polymer backbone becomes charged, leading to the formation of polarons and bipolarons. These charge carriers induce significant changes in the geometry of the polymer chain, which are reflected in the vibrational spectra.

The key spectral changes observed upon doping of polythiophenes include:

The appearance of new, intense infrared-activated vibrational (IRAV) modes.

A shift and broadening of the Raman bands, particularly the C=C stretching modes.

These spectral changes are a hallmark of the formation of a quinoid-like structure along the polymer backbone in the doped state, as opposed to the benzenoid structure of the neutral polymer. In-situ spectroelectrochemistry, which combines electrochemical measurements with spectroscopy, allows for the real-time observation of these structural transformations as a function of the applied potential. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetry of the molecule, the two protons on the thiophene ring (at the 3 and 4 positions) are chemically equivalent and should appear as a single signal. The six protons of the two equivalent methoxy groups will also give rise to a single, more intense signal.

The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. One would expect to see signals for:

The two equivalent carbons of the thiophene ring attached to the methoxy groups (C2 and C5).

The two equivalent carbons of the thiophene ring at the 3 and 4 positions.

The two equivalent carbons of the methoxy groups.

DFT calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy, aiding in the assignment of the experimental spectra. aps.orgnih.govresearchgate.netniscpr.res.in

For poly(this compound), NMR spectroscopy can provide information about the polymer's regiochemistry and microstructure. However, the NMR spectra of conjugated polymers are often broadened due to the restricted motion of the polymer chains and the distribution of conjugation lengths.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Disubstituted Thiophenes

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Thiophene Ring H-3, H-4) | 6.0 - 7.0 |

| ¹H (Methoxy -OCH₃) | 3.5 - 4.0 |

| ¹³C (Thiophene Ring C-2, C-5) | 150 - 165 |

| ¹³C (Thiophene Ring C-3, C-4) | 110 - 125 |

UV-Visible and Spectroelectrochemical Analysis for Optical Properties and Redox State Transitions

The optical properties and electronic transitions of this compound and its polymeric form, poly(this compound), are readily investigated using UV-Visible (UV-Vis) absorption spectroscopy coupled with electrochemical control. This technique, known as spectroelectrochemistry, allows for the in-situ characterization of the material as it undergoes oxidation and reduction (doping and de-doping), providing critical insights into the evolution of its electronic structure.

In its neutral state, poly(this compound) typically exhibits a strong absorption band in the visible region, which is attributed to the π-π* electronic transition of the conjugated polymer backbone. The position of this absorption maximum (λmax) is influenced by the effective conjugation length along the polymer chain. For many polythiophene derivatives, this absorption falls in the range of 450-600 nm. acs.org

Upon electrochemical p-doping (oxidation), the polymer film undergoes a distinct color change, a phenomenon known as electrochromism. This visual change is a direct consequence of alterations in the electronic structure. The intensity of the initial π-π* transition diminishes and new absorption bands emerge at lower energies (longer wavelengths). These new bands are characteristic of the formation of charge carriers, namely polarons and bipolarons, within the polymer's band gap.

Polarons, or radical cations, are created at low doping levels and typically give rise to two absorption bands. As the doping level increases, these polarons can combine to form bipolarons, or dications, which are spinless and also have their own characteristic absorption features in the near-infrared (NIR) region. The continued decrease of the π-π* transition intensity with increased doping indicates the progressive removal of electrons from the valence band of the polymer. These spectral changes are generally reversible upon de-doping (reduction) back to the neutral state.

The precise wavelengths of these absorption maxima can vary depending on factors such as the solvent, electrolyte, and the morphology of the polymer film. Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by helping to assign the observed electronic transitions to specific molecular orbitals. acs.org

| Redox State | Typical Absorption Maxima (λmax) | Electronic Transition Assignment |

| Neutral | 450 - 600 nm | π-π* transition |

| P-doped (Polarons) | Lower energy bands (e.g., in NIR) | Transitions involving polaron states |

| P-doped (Bipolarons) | Lower energy bands (e.g., in NIR) | Transitions involving bipolaron states |

Note: The specific absorption maxima for poly(this compound) can vary based on experimental conditions. The values presented are typical for polythiophene derivatives.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Unoccupied Molecular Orbitals

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful element-specific technique for probing the unoccupied molecular orbitals of a material. By exciting core-level electrons (e.g., from the Carbon 1s or Sulfur 1s orbitals) to empty electronic states, NEXAFS provides detailed information about the chemical environment, bonding, and orientation of specific atoms within the this compound monomer and its polymer.

The resulting NEXAFS spectrum consists of a series of resonance peaks corresponding to transitions from the core level to various unoccupied molecular orbitals, primarily the lowest unoccupied molecular orbital (LUMO) and higher-energy empty orbitals of π* and σ* character. The energies and intensities of these peaks serve as a fingerprint of the material's electronic structure.

For poly(this compound), the Carbon K-edge NEXAFS spectrum is of particular interest. It reveals transitions from the C 1s core level to unoccupied π* and σ* orbitals associated with the thiophene ring and the methoxy substituents. The lowest energy features in the C K-edge spectrum of conjugated polymers are typically assigned to C 1s → π* transitions. researchgate.net The precise energy of these transitions can be sensitive to the local chemical environment, allowing differentiation between carbon atoms in the thiophene ring and those in the methoxy groups. Higher energy resonances are generally attributed to transitions to σ* orbitals.

Angle-resolved NEXAFS studies, where the spectra are collected at different angles of incidence of the X-ray beam, can provide information about the molecular orientation of the polymer chains on a substrate. This is because the intensity of transitions to specific orbitals (like π* orbitals which are oriented perpendicular to the molecular plane) is dependent on the polarization of the incident X-rays relative to the orientation of the molecule.

The Sulfur K-edge NEXAFS spectrum provides complementary information, specifically probing the unoccupied orbitals associated with the sulfur atom in the thiophene ring. Interestingly, in some thiophene-based molecules, the lowest energy peak at the sulfur K-edge has been assigned to a S 1s → σ* transition rather than a π* transition, a deviation from the typical behavior observed at the Carbon K-edge. researchgate.netescholarship.org This highlights the complexity of interpreting NEXAFS spectra and the importance of theoretical calculations to aid in peak assignment.

| Absorption Edge | Typical Energy Range (eV) | Transition Assignment |

| Carbon K-edge | ~284 - 288 | C 1s → π* (C=C in thiophene ring) |

| > 288 | C 1s → σ* (C-C, C-S, C-O) | |

| Sulfur K-edge | ~2470 - 2475 | S 1s → π* or σ |

| > 2475 | S 1s → higher energy σ |

Note: The specific peak positions and their assignments for poly(this compound) require detailed experimental data and theoretical modeling.

Computational Chemistry and Theoretical Studies on 2,5 Dimethoxythiophene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules, including thiophene (B33073) derivatives. sumitomo-chem.co.jpnih.gov This approach calculates the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp For molecules like 2,5-dimethoxythiophene, DFT is used to optimize the molecular geometry, predict electronic properties, and understand reactivity. mdpi.comresearchgate.net Functionals such as B3LYP and range-separated hybrids like ωB97XD are commonly employed, often with basis sets like 6-31G(d) or cc-pVDZ, to model these systems effectively. nih.govnih.govmdpi.com These calculations are crucial for designing novel materials with specific electronic and optical characteristics.

HOMO-LUMO Energy Gap and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's stability, reactivity, and potential applications in organic electronics. acs.orgyoutube.com

A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation, which is a desirable trait for materials used in organic photovoltaics and light-emitting diodes. acs.org In thiophene-based systems, the HOMO is typically associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability.

For a related compound, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, DFT calculations determined the HOMO and LUMO energy values to be -5.535 eV and -2.155 eV, respectively. mdpi.com For oligomers of thienothiophene, the HOMO-LUMO gap decreases as the number of repeating units increases, which is a common trend in conjugated polymers. researchgate.net Theoretical calculations for various donor-acceptor polymers based on thiophene derivatives show that the HOMO-LUMO gap can be tuned by altering the chemical structure, with calculated gaps ranging from as low as 0.05 eV to over 5.5 eV depending on the specific system. nih.govresearchgate.net

Table 1: Calculated Frontier Orbital Energies and Gaps for Thiophene Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Source |

|---|---|---|---|---|

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | -5.535 | -2.155 | 3.38 | mdpi.com |

| Thieno[2,3-b]thiophene-2,5-dicarbohydrazide | - | - | 1.92 | researchgate.net |

| Dithieno[3,2-b:2',3'-d]thiophene (DTT) | - | - | 3.47 | researchgate.net |

| PNDI-TVT Polymer (Calculated) | -5.34 | -3.89 | 1.45 | rsc.org |

| PNDI-TVT Polymer (Experimental) | -5.42 | -4.00 | 1.42 | rsc.org |

Prediction of Ionization Potentials and Electron Affinities

Theoretical methods are widely used to predict the ionization potential (IP) and electron affinity (EA) of molecules. nii.ac.jp The IP represents the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. mdpi.com These values are crucial for assessing the electron-donating and electron-accepting capabilities of a molecule and are fundamental to understanding charge transfer processes at interfaces, such as in organic solar cells. rsc.orgnii.ac.jp

Within the framework of DFT, IP and EA can be approximated from the energies of the frontier orbitals (IP ≈ -EHOMO and EA ≈ -ELUMO) or calculated more accurately as the energy difference between the neutral and charged species (the ΔSCF method). mdpi.comrsc.org For instance, the calculated IP and EA for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate were 5.535 eV and 2.155 eV, respectively. mdpi.com First-principles calculations based on DFT are a common approach to study the IP and EA of various two-dimensional and organic materials. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. readthedocs.io The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. wolfram.comajchem-a.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.com Green or yellow regions represent neutral or near-zero potential. ajchem-a.com

This visualization provides crucial insights into molecular interactions and chemical reactivity. ajchem-a.com For heterocyclic compounds, MEP maps can identify the most likely sites for protonation or interaction with other charged species. sobereva.com The potential is calculated using quantum chemical methods like DFT, and the resulting map provides a three-dimensional view of the molecule's electrostatic landscape. readthedocs.iowolfram.com

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the entire energy landscape, including reactants, transition states, intermediates, and products. sumitomo-chem.co.jp Thiophene and its derivatives can participate in various chemical reactions. For instance, while thiophene itself is generally an unreactive diene in thermal cycloadditions due to its aromaticity, derivatives like this compound can act as a diene in Diels-Alder reactions. mdpi.com This enhanced reactivity is attributed to the electron-donating methoxy (B1213986) groups, which alter the electronic structure and reduce the aromatic stabilization of the thiophene ring. mdpi.com

Theoretical studies can model such reactions, for example, the cycloaddition of a thiophene derivative with a dienophile like N-arylmaleimide. researchgate.net By calculating the activation energies and reaction energies, chemists can predict the feasibility and selectivity of a reaction. sumitomo-chem.co.jp For example, in the formation of Schiff bases from thiophene-2-carbaldehyde, DFT calculations have been used to identify a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration, with auxiliary water molecules facilitating proton transfer. eijppr.com

Theoretical Prediction of Polymerization Pathways and Polymer Structures

Theoretical modeling is instrumental in understanding the polymerization of monomers like this compound. Computational studies can predict the most likely polymerization pathways, such as those initiated by chemical or electrochemical oxidation. For related thiophene monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), DFT calculations have shown that polymerization is initiated by the formation of radical cations, which then couple. diva-portal.org The subsequent deprotonation leads to the neutral polymer chain. diva-portal.org

In the case of 2,5-disubstituted thiophenes, polymerization typically occurs via α-coupling at the 2 and 5 positions of the thiophene ring, leading to a conjugated polymer backbone. aip.org However, side reactions or alternative coupling (β-defects) can occur, which theoretical models can help to predict and quantify. For instance, in the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), a derivative of this compound, the resulting polymer consists mainly of dimers with some higher molecular weight components. mdpi.com DFT calculations can also explore the energetics of different polymerization mechanisms, such as those involving ring-opening polymerization for certain cyclic monomers. frontiersin.org

Simulating Spectroscopic Data for Experimental Validation

A powerful application of computational chemistry is the simulation of spectroscopic data to validate and interpret experimental results. sumitomo-chem.co.jp Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By computing the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths (f). sciencepublishinggroup.com

These simulated spectra can be compared directly with experimental measurements. For example, TD-DFT calculations on various thiophene-based polymers and dyes have shown good agreement with their experimental UV-Vis spectra. nih.govresearchgate.net Similarly, DFT calculations can predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. ajchem-a.comdiva-portal.org This synergy between theoretical prediction and experimental measurement is crucial for confirming molecular structures and understanding their electronic properties. For complex systems, simplified TD-DFT methods can offer a fast yet accurate interpretation of spectra. acs.org

Structure Property Relationships in 2,5 Dimethoxythiophene Derived Materials

Impact of Molecular Architecture on Electronic Conductivity

The architecture of a conjugated polymer backbone has a significant effect on the material's morphology and optical properties. researchgate.net For instance, in amorphous conjugated polymers, high charge mobility is not exclusively found in highly ordered crystalline structures. acs.org The presence of units like thieno[3,2-b]thiophene (B52689) (TT) can extend the polymer's coplanarity and promote a more delocalized Highest Occupied Molecular Orbital (HOMO) along the backbone, which is crucial for enhancing intermolecular charge-carrier hopping. acs.org The conductivity in conducting polymers (CPs) is dependent on charge carrier density, which can be on the order of 10²¹ cm⁻³ in fully doped systems. nih.gov

In a study comparing poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)) with its unsubstituted counterpart, the introduction of dimethoxy substituents was a primary factor influencing the resulting physicochemical properties. mdpi.com The conductivity of poly(TMT) was found to increase as the ratio of the oxidant (FeCl₃) to the monomer increased during solid-state polymerization. mdpi.com This trend highlights the role of doping in modulating conductivity. However, a direct comparison showed that the dimethoxy-substituted polymer did not achieve higher conductivity than an ethylenedioxy-substituted equivalent, poly(TET). mdpi.com This suggests that while methoxy (B1213986) groups are electron-donating, the specific architecture of the ethylenedioxy bridge in poly(TET) provides more favorable electronic and morphological properties for charge transport.

The nature of charge transport in these materials is often described by models such as variable range hopping, which involves the hopping of charge carriers between localized states or through tunneling between ordered domains. nih.gov The efficiency of this process is highly sensitive to the molecular arrangement and the degree of disorder within the polymer film. acs.orgresearchgate.net

Table 1: Factors in Molecular Architecture Affecting Conductivity of Thiophene-Based Polymers

| Architectural Factor | Impact on Conductivity | Example System |

|---|---|---|

| Doping Level | Conductivity increases with higher oxidant-to-monomer ratio (increased doping). mdpi.com | Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) |

| Backbone Coplanarity | Extended coplanarity enhances HOMO delocalization and intermolecular charge hopping. acs.org | Thieno[3,2-b]thiophene (TT) containing polymers |

| Substituent Type | The nature of the substituent (e.g., dimethoxy vs. ethylenedioxy) alters the final conductivity. mdpi.com | Poly(TMT) vs. Poly(TET) |

| Morphology | Charge transport occurs via hopping between crystalline domains separated by disordered regions. nih.gov | General Conducting Polymers (e.g., PANI, PPy) |

Correlation Between Substituent Effects and Electrochemical Behavior

The electrochemical behavior of materials derived from 2,5-dimethoxythiophene is critically dependent on the nature and position of substituent groups on the thiophene (B33073) ring. The electron-donating nature of the two methoxy groups at the 2- and 5-positions significantly influences the monomer's oxidation potential and the properties of the resulting polymer.

Electron-donating substituents, such as alkoxy groups, generally lower the oxidation potential of the thiophene monomer, making it easier to polymerize electrochemically. researchgate.net This effect also enhances the electroactivity of the resulting polymer compared to unsubstituted or alkyl-substituted polythiophenes. researchgate.net Theoretical studies on fluorene-based copolymers have shown that incorporating an electron-donating moiety like 3,4-ethylenedioxythiophene (B145204) (EDOT) increases the HOMO energy level, which in turn reduces the ionization potential and facilitates hole injection. nih.govacs.org This principle is directly applicable to this compound, where the methoxy groups serve a similar electron-donating function.

The position of substituents is also crucial. A study on oligothiophenes with hexyloxy (donor) and cyano (acceptor) groups revealed that regioisomeric derivatives with different donor-acceptor sequences exhibit distinct electrochemical characteristics. researchgate.net When electron-donating alkoxy groups were placed at the external β-positions, they promoted coupling reactions upon oxidation, leading to polymerization. researchgate.net Conversely, placing electron-withdrawing cyano groups at these positions tended to stabilize the generated radical cations and dications, suppressing further reactions. researchgate.net

In a comparative study, the electrochemical activity of pyridone derivatives was found to be determined by the presence of a hydroxyl group at position 6 of the pyridone ring. mdpi.com This highlights that specific functional groups can dominate the electrochemical response of a molecule. For substituted polythiophenes, the stability and reversibility of the redox processes are key performance indicators. For example, poly-TPTBA, a polymer based on dithienyl-pyrrole, presents a quasi-symmetrical reversible redox system, which is characteristic of well-ordered systems. researchgate.net

Table 2: Impact of Substituents on Electrochemical Properties of Thiophene Derivatives

| Substituent Type/Position | Effect on Electrochemical Behavior | Example System |

|---|---|---|

| Electron-Donating (Alkoxy) | Lowers monomer oxidation potential; increases polymer electroactivity. researchgate.net | Poly(3,4-dialkoxythiophene)s |

| Electron-Donating (Alkoxy) | Increases HOMO energy, facilitating hole injection. nih.govacs.org | Copolymers with EDOT |

| Electron-Donating (External β-position) | Promotes coupling reactions (polymerization) upon oxidation. researchgate.net | Alkoxy-substituted oligothiophenes |

| Electron-Withdrawing (External β-position) | Stabilizes radical cations, suppressing further polymerization. researchgate.net | Cyano-substituted oligothiophenes |

| Oxidant-to-Monomer Ratio | Higher ratios lead to increased electrochemical activity. mdpi.com | Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) |

Influence of Polymerization Conditions on Material Morphology and Performance

The morphology and ultimate performance of polymeric materials derived from this compound are highly sensitive to the conditions under which they are synthesized. Key parameters include the polymerization method (e.g., electrochemical, chemical), the solvent, the supporting electrolyte, and the concentration of reactants. researchgate.netscielo.br

Electropolymerization, a common technique for creating conductive polymer films, can be performed under potentiostatic (constant potential) or potentiodynamic (varying potential) conditions. researchgate.net Varying these electrical parameters allows for the adjustment of the polymer nucleation and growth rate, which in turn affects the film's thickness and morphology. researchgate.net For instance, the synthesis of poly(2,5-dimethoxyaniline) (PDMA) showed that the properties of the polymer depend on the monomer concentration, the applied potential, the solvent, and the pH. scielo.br

The choice of solvent has a particularly strong effect. A systematic study on poly(3,4-ethylenedioxythiophene) (PEDOT) films revealed a very significant solvent effect on morphology and electrochromic properties. acs.org Films prepared in propylene (B89431) carbonate were smoother than those made in acetonitrile, leading to superior electrochromic performance. acs.org This was attributed to the different solubilities of the initial oligomers formed during polymerization. acs.org

The oxidant and its concentration are also critical in chemical polymerization. In the solid-state polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), the ratio of FeCl₃ to the monomer directly influenced the oxidation degree, electrochemical activity, and conductivity of the resulting polymer. mdpi.com Similarly, the reaction time is a crucial variable. A study on the synthesis of a PEDOT-based macroinitiator found that polymerization times longer than 24 hours resulted in practically insoluble products, limiting their applicability. mdpi.com

The type of acid used as a supporting electrolyte during the electropolymerization of PDMA also influences the final properties. scielo.br The size of the dopant anion can affect the rate of diffusion into the polymer matrix, with larger anions potentially hindering the oxidation process. scielo.br

Table 3: Effect of Polymerization Conditions on Thiophene-Based Polymers

| Polymerization Condition | Influence on Morphology and Performance | Example System |

|---|---|---|

| Solvent | Affects film smoothness and oligomer solubility, impacting electrochromic properties. acs.org | PEDOT in propylene carbonate vs. acetonitrile |

| Oxidant-to-Monomer Ratio | Higher ratios increase oxidation degree, electrochemical activity, and conductivity. mdpi.com | Poly(TMT) with FeCl₃ |

| Polymerization Time | Longer times can lead to increased molecular weight but also insolubility. mdpi.com | PEDOT-co-ThBr macroinitiator |

| Electropolymerization Technique | Potentiostatic vs. potentiodynamic conditions control film thickness and morphology. researchgate.net | General Electropolymerization |

| Supporting Electrolyte/Dopant | Anion size affects dopant diffusion and the rate of polymer oxidation. scielo.brscielo.br | Poly(2,5-dimethoxyaniline) |

Modulating Optical Properties Through Structural Design

The optical properties of materials based on this compound, such as their color, absorption and emission wavelengths, and optical band gap, can be precisely tuned through strategic structural design. The key principle involves controlling the electronic structure, particularly the energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), which defines the optical band gap. cut.ac.cy

Introducing electron-donating groups like the methoxy substituents in this compound generally leads to a decrease in the band gap of the corresponding polymer compared to the unsubstituted parent polymer. This is a common strategy in designing low band gap polymers. The "donor-acceptor" (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone, is a powerful method for tuning optoelectronic properties. rsc.org This intramolecular charge transfer between D-A units can significantly lower the band gap and shift absorption to longer wavelengths. researchgate.net

For example, copolymers incorporating diketopyrrolopyrrole (DPP), a strong acceptor unit, exhibit band gaps that can be tuned by the choice of the comonomer. beilstein-journals.org Similarly, theoretical studies show that incorporating electron-donating EDOT or electron-withdrawing pyridine (B92270) units into a polymer backbone allows for the fine-tuning of the band gap and emission wavelengths. nih.govacs.org

The length of the conjugated segment also plays a critical role. In a series of thienyl-DPP oligomers, the extinction coefficient reached a maximum at the dimer length and then decreased as the chain length increased further, suggesting a saturation of the effective conjugation length. cam.ac.uk However, the corresponding polymer showed a significantly red-shifted absorption, which may be influenced by intermolecular aggregation effects in the solid state. cam.ac.uk

The optical properties are also linked to the material's redox state. Doping of conjugated polymers, either chemically or electrochemically, introduces new optical absorption bands within the original band gap, a phenomenon known as electrochromism. aps.org Poly(2,5-dimethoxyaniline) films, for example, show reversible color changes from yellow (fully reduced state) to blue (fully oxidized state) upon switching the applied potential. scielo.br The absorption spectra of these films show distinct peaks corresponding to different oxidation states. scielo.br

Table 4: Structural Design Strategies for Modulating Optical Properties

| Structural Design Element | Effect on Optical Properties | Example System |

|---|---|---|

| Donor-Acceptor (D-A) Architecture | Lowers the optical band gap and red-shifts absorption. researchgate.netrsc.org | DPP-based copolymers |

| Electron-Donating/Withdrawing Groups | Fine-tunes HOMO/LUMO levels, band gap (E_g), and emission wavelengths (λ_em). nih.govacs.org | Fluorene copolymers with EDOT or pyridine |

| Conjugation Length | Increasing length generally red-shifts absorption, but can be affected by saturation and aggregation. cam.ac.uk | Thienyl-DPP oligomers and polymer |

| Redox State (Doping) | Induces new sub-band-gap absorptions, leading to electrochromic color changes. scielo.braps.org | Poly(2,5-dimethoxyaniline) |

| Isomeric Structure | The connectivity of monomer units (e.g., isomeric DPP derivatives) can drastically alter optical properties. beilstein-journals.org | Isomeric diphenylDPP copolymers |

Research Applications of 2,5 Dimethoxythiophene and Its Polymeric Materials

Development of Electrochromic Devices

Tunable Optical Absorption and Coloration Efficiency

There is no available data in the search results detailing the tunable optical absorption or coloration efficiency specifically for poly(2,5-dimethoxythiophene). Research on other thiophene-based polymers shows that properties like optical contrast and coloration efficiency are highly dependent on the specific molecular structure mdpi.comrsc.orgsemanticscholar.orgresearchgate.net. For example, copolymers of N-furfuryl pyrrole (B145914) and 3,4-ethylenedioxythiophene (B145204) (EDOT) show optical contrasts between 9-34% and coloration efficiencies ranging from 110 to 362 cm²/C mdpi.com.

Response Time and Cycling Stability Investigations

Specific investigations into the response time and cycling stability of electrochromic devices based on poly(this compound) are not present in the search results. For comparison, related electrochromic polymers based on thieno[3,2-b]thiophenes have demonstrated response times between 0.9 and 1.1 seconds for bleaching and 0.34-0.35 seconds for coloring, with some variants retaining over 90% of electroactivity after 2000 cycles rsc.org.

Cathode Materials for Advanced Energy Storage Systems

Lithium-Ion Battery Performance Enhancements

There is no information available from the search results on the use of this compound or its polymer to enhance the performance of lithium-ion batteries. The field extensively studies other materials like poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT) , which, when combined with PEDOT in an ether-based electrolyte, can deliver an initial discharge capacity of approximately 210 mAh/g researchgate.netnih.gov.

Role in Redox Reactions of Organosulfur Compounds

The specific role of this compound in the redox reactions of organosulfur compounds for energy storage is not documented in the provided search results. Research on organosulfur cathodes focuses on the reversible formation and cleavage of disulfide bonds, a mechanism central to compounds like PDMcT researchgate.netrsc.org.

Future Research Directions and Emerging Paradigms for 2,5 Dimethoxythiophene

Exploration of Novel Derivatives and Functionalization Strategies

The functionalization of the thiophene (B33073) ring is a critical strategy for tuning the electronic and physical properties of resulting materials. Future research will likely focus on the synthesis of novel 2,5-dimethoxythiophene derivatives with specific functionalities. One promising avenue is the introduction of chromophore units, such as azobenzene, coumarin, and fluorescein, to the poly(2,5-dithienylpyrrole) backbone, which can significantly influence the electronic and optoelectronic behaviors of the conducting polymers. researchgate.net The attachment of such pendant groups can lead to new materials for applications in electrochromic devices and sensors. researchgate.net

Another key strategy involves the use of versatile chemical handles, such as the ethynyl (B1212043) group, to allow for a wide range of post-polymerization functionalization reactions. beilstein-journals.org For instance, a 3-(3,4-ethylenedioxythiophene)prop-1-yne (pyEDOT) building block, featuring an ethynyl group on its ethylenedioxy bridge, has been shown to be a versatile platform for creating a variety of functionalized polythiophene derivatives through Sonogashira coupling and click chemistry. beilstein-journals.org This approach enables the rapid development of new materials with tailored properties for applications ranging from energy storage to biosensors. beilstein-journals.org

Furthermore, the synthesis of new terthiophene monomers derived from 3,4-dimethoxythiophene (B1306923) presents an opportunity to create polymers with enhanced properties. mdpi.com For example, the synthesis of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) and its subsequent polymerization have been explored, offering insights into the effects of the dimethoxy substituent on the structural and physicochemical properties of the resulting polymers. mdpi.comresearchgate.net Future work could explore a wider range of substituents on the terthiophene backbone to fine-tune properties like crystallinity, thermal stability, and conductivity.

Advanced Polymerization Techniques for Tailored Materials

Reversible-Addition Fragmentation chain Transfer (RAFT) polymerization is another advanced technique that offers excellent control over the molecular weight and architecture of polymers. sigmaaldrich.com While widely used for various monomers, its application to thiophene-based systems, especially those derived from this compound, could lead to the synthesis of well-defined block copolymers and other complex architectures with novel functionalities. sigmaaldrich.com

Furthermore, iodine vapor promoted polymerization has been demonstrated as a facile, room-temperature, and solvent-free method for the polymerization of dihalo-3,4-ethylenedioxythiophene derivatives. researchgate.netrsc.org The resulting polymers are conductive and electroactive. researchgate.net Exploring the scope of this technique for a broader range of this compound-based monomers could provide a simple and efficient route to new functional materials.

| Polymerization Technique | Monomer Example | Key Advantages | Potential Application |

| Solid-State Polymerization | 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) | Solvent-free, catalyst-free, produces highly ordered polymers. researchgate.netresearchgate.net | Organic thin-film devices. researchgate.net |

| RAFT Polymerization | Methyl methacrylate (B99206) (example) | Excellent control over molecular weight and architecture. sigmaaldrich.com | Synthesis of block copolymers with tailored properties. |

| Iodine Vapor Polymerization | 2,5-diiodo-3,4-ethylenedioxythiophene (DIEDOT) | Facile, room temperature, solvent-free. researchgate.netrsc.org | Conducting and electroactive polymer films. researchgate.net |

Multi-Scale Computational Modeling for Predictive Design

Computational modeling is becoming an indispensable tool for the predictive design of new materials. Multi-scale modeling approaches, which combine different computational methods to study materials at various length and time scales, are particularly powerful. diva-portal.orgmetu.edu.trunical.it For this compound-based materials, these models can provide insights into structure-property relationships, guiding the design of new molecules and polymers with desired electronic and optical properties.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to calculate the electronic structure of monomers and oligomers, predicting properties such as HOMO-LUMO gaps, absorption spectra, and charge transport characteristics. researchgate.net This information can be used to screen potential candidates for specific applications before their synthesis.

At a larger scale, molecular dynamics (MD) simulations can be employed to study the morphology and dynamics of polymer chains in the solid state or in solution. acs.org This can provide insights into how processing conditions affect the final material properties. By combining quantum mechanical calculations with classical simulations, a comprehensive understanding of the material's behavior can be achieved, from the molecular level to the device level. diva-portal.orgmetu.edu.tr The application of these multi-scale modeling techniques to this compound systems will be crucial for accelerating the discovery and optimization of new materials for applications in organic electronics and beyond.

Integration into Hybrid Organic-Inorganic Materials

The combination of organic and inorganic components at the nanoscale can lead to hybrid materials with synergistic properties that are not present in the individual components. mdpi.com The integration of this compound-based polymers into hybrid organic-inorganic materials is a promising area for future research. These hybrid materials can be broadly classified into two types based on the nature of the interaction between the organic and inorganic phases: Class I hybrids, where the components are linked by weak interactions such as van der Waals or hydrogen bonds, and Class II hybrids, which involve strong covalent bonds. nih.gov

One area of interest is the development of hybrid photocathodes for hydrogen evolution, where an organic semiconductor bulk heterojunction is combined with an inorganic charge-selective layer and a catalyst. acs.org Polymers derived from this compound could serve as the light-absorbing component in such devices. Another application is in the development of hybrid materials for solar cells, where an organic-inorganic hybrid material can be used as an interlayer to improve the efficiency of charge transfer. chinesechemsoc.org For example, a hybrid material based on a benzo[ghi]perylenetri-imide and a cyclic titanium-oxo cluster has been shown to enhance the performance of perovskite and organic solar cells. chinesechemsoc.org

The synthesis of these hybrid materials can be achieved through various methods, including sol-gel processes and the (self)assembly of nanoscale objects. mdpi.com The choice of synthesis method will depend on the desired morphology and properties of the final material.

| Hybrid Material Application | Organic Component Example | Inorganic Component Example | Potential Advantage |

| Photocathodes for H₂ Evolution | P3HT:PCBM | TiO₂ | Scalable and low-cost solar-to-H₂ conversion. acs.org |

| Perovskite/Organic Solar Cells | CTOC-3-BPTI | TiO₂ | Enhanced power conversion efficiency. chinesechemsoc.org |

| Potentiometric Sensors | Poly(3-octylthiophene-2,5-diyl) | RuO₂ | Improved stability and electrical capacitance. mdpi.com |

Sustainable Synthesis and Processing Methods

The development of sustainable and environmentally friendly methods for the synthesis and processing of chemicals is a major goal in modern chemistry. For this compound and its derivatives, future research will increasingly focus on green chemistry principles. This includes the use of less toxic reagents, renewable starting materials, and energy-efficient reaction conditions.

A significant advancement in this area is the development of a synthetic process for 3,4-dimethoxythiophene that avoids the use of expensive and hazardous reagents like bromine and allows for the recycling of solvents. google.comresearchgate.net This process involves the alkylation of 2,5-dicarboxylate-3,4-disodium thiophene with a low-toxicity alkylating agent, followed by hydrolysis and decarboxylation. google.com